molecular formula C8H8BrNO2 B1652247 1-(5-Bromo-2-hydroxyphenyl)ethanone oxime CAS No. 1416157-63-5

1-(5-Bromo-2-hydroxyphenyl)ethanone oxime

Cat. No.: B1652247
CAS No.: 1416157-63-5
M. Wt: 230.06 g/mol
InChI Key: GGRZFWDSJRGFPI-YHYXMXQVSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(5-Bromo-2-hydroxyphenyl)ethanone oxime is an organic compound with the molecular formula C8H8BrNO2 It is a derivative of 1-(5-Bromo-2-hydroxyphenyl)ethanone, where the oxime group is introduced to the ethanone moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

1-(5-Bromo-2-hydroxyphenyl)ethanone oxime can be synthesized through the reaction of 1-(5-Bromo-2-hydroxyphenyl)ethanone with hydroxylamine hydrochloride in the presence of a base such as sodium acetate. The reaction typically occurs in an aqueous or alcoholic medium at elevated temperatures to facilitate the formation of the oxime group.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the synthesis process can be scaled up by optimizing reaction conditions, such as temperature, solvent, and reaction time, to achieve higher yields and purity.

Chemical Reactions Analysis

Types of Reactions

1-(5-Bromo-2-hydroxyphenyl)ethanone oxime undergoes various chemical reactions, including:

    Oxidation: The oxime group can be oxidized to form corresponding nitroso or nitro compounds.

    Reduction: The oxime group can be reduced to form amines.

    Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Nucleophilic substitution reactions often require catalysts or specific solvents to proceed efficiently.

Major Products

    Oxidation: Nitroso or nitro derivatives.

    Reduction: Corresponding amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

1-(5-Bromo-2-hydroxyphenyl)ethanone oxime has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications due to its ability to interact with biological targets.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(5-Bromo-2-hydroxyphenyl)ethanone oxime involves its interaction with specific molecular targets, such as enzymes or receptors. The oxime group can form hydrogen bonds or coordinate with metal ions, influencing the activity of the target molecule. The bromine atom can also participate in halogen bonding, further modulating the compound’s biological effects.

Comparison with Similar Compounds

Similar Compounds

    1-(5-Bromo-2-hydroxyphenyl)ethanone: The parent compound without the oxime group.

    2-Bromo-1-(5-bromo-2-hydroxyphenyl)ethanone: A dibromo derivative with similar structural features.

    1-(5-Chloro-2-hydroxyphenyl)ethanone: A chloro analog with different halogen substitution.

Uniqueness

1-(5-Bromo-2-hydroxyphenyl)ethanone oxime is unique due to the presence of both the bromine atom and the oxime group, which confer distinct chemical reactivity and potential biological activities. The combination of these functional groups allows for diverse chemical transformations and interactions with biological targets, making it a valuable compound for research and industrial applications.

Properties

CAS No.

1416157-63-5

Molecular Formula

C8H8BrNO2

Molecular Weight

230.06 g/mol

IUPAC Name

4-bromo-2-[(Z)-N-hydroxy-C-methylcarbonimidoyl]phenol

InChI

InChI=1S/C8H8BrNO2/c1-5(10-12)7-4-6(9)2-3-8(7)11/h2-4,11-12H,1H3/b10-5-

InChI Key

GGRZFWDSJRGFPI-YHYXMXQVSA-N

Isomeric SMILES

C/C(=N/O)/C1=C(C=CC(=C1)Br)O

SMILES

CC(=NO)C1=C(C=CC(=C1)Br)O

Canonical SMILES

CC(=NO)C1=C(C=CC(=C1)Br)O

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-(5-Bromo-2-hydroxyphenyl)ethanone oxime
Reactant of Route 2
Reactant of Route 2
1-(5-Bromo-2-hydroxyphenyl)ethanone oxime
Reactant of Route 3
Reactant of Route 3
1-(5-Bromo-2-hydroxyphenyl)ethanone oxime
Reactant of Route 4
1-(5-Bromo-2-hydroxyphenyl)ethanone oxime
Reactant of Route 5
Reactant of Route 5
1-(5-Bromo-2-hydroxyphenyl)ethanone oxime
Reactant of Route 6
1-(5-Bromo-2-hydroxyphenyl)ethanone oxime

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.